1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide
Overview
Description
The compound “1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a pyrazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . The pyridine and pyrazole rings might undergo electrophilic substitution reactions, while the carboxamide group could be involved in condensation or hydrolysis reactions.Scientific Research Applications
Heterocyclic Compound Synthesis
1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide is involved in the synthesis of novel heterocyclic compounds. Kumar and Mashelker (2007) explored the synthesis of novel 1,2,4‐oxadiazole heterocyclic compounds, which are expected to demonstrate hypertensive activity (Kumar & Mashelker, 2007).
Pharmaceutical Intermediates
This chemical compound serves as an important intermediate in pharmaceutical synthesis. Wang et al. (2017) reported its use in the synthesis of apixaban, an anticoagulant, demonstrating its critical role in the development of therapeutic drugs (Wang et al., 2017).
Glycine Transporter Inhibition
Yamamoto et al. (2016) identified a structurally related compound as a potent inhibitor of the glycine transporter 1 (GlyT1), highlighting the potential application of this chemical in neuropharmacology (Yamamoto et al., 2016).
Non-Linear Optical (NLO) Properties
The compound and its derivatives have been studied for their non-linear optical properties. Jayarajan et al. (2019) synthesized related compounds and investigated their NLO properties, which could have implications in material science and photonics (Jayarajan et al., 2019).
Anticancer Activity
The compound's framework has been explored in the context of cancer research. Hafez and El-Gazzar (2020) synthesized novel pyridine derivatives containing the compound's structure, demonstrating significant antitumor activity (Hafez & El-Gazzar, 2020).
Antimicrobial and Antioxidant Activities
Sribalan et al. (2016) synthesized 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids, showing moderate to good antibacterial, anti-inflammatory, and antioxidant activities (Sribalan et al., 2016).
Crystal Structure Studies
Bonacorso et al. (2003) reported on the crystal structure determination of compounds containing similar pharmacophores, which is essential for understanding the physical and chemical properties of such molecules (Bonacorso et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N6O3/c1-2-36-11-10-32-15-17(5-8-22(32)34)23(35)30-21-7-6-18(14-29-21)33-20(24(25,26)27)12-19(31-33)16-4-3-9-28-13-16/h3-9,12-15H,2,10-11H2,1H3,(H,29,30,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMESAVNRPDKZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=CC1=O)C(=O)NC2=NC=C(C=C2)N3C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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